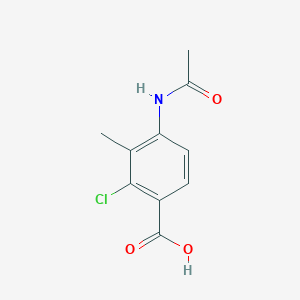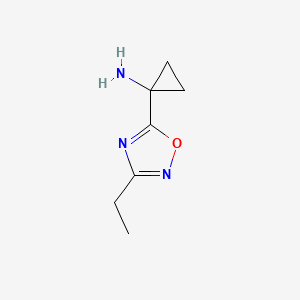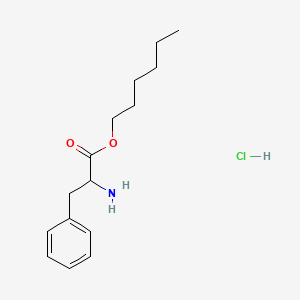
(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a phenylcarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Phenylcarboxamide Group: This can be done through an amide coupling reaction using phenylamine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl group or the difluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its difluoromethyl group can influence its binding affinity and specificity.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl group can enhance its metabolic stability and binding affinity, while the phenylcarboxamide group can contribute to its overall pharmacophore.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(1s,3s)-3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide is unique due to its specific combination of a cyclobutane ring, a difluoromethyl group, and a phenylcarboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H13F2NO |
|---|---|
Peso molecular |
225.23 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H13F2NO/c13-11(14)8-6-9(7-8)12(16)15-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,15,16) |
Clave InChI |
LODBPYKQZLIZLG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1C(=O)NC2=CC=CC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)


![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)
![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)
